molecular formula C4H3N3O4 B2987065 3-Nitro-1H-pyrazole-4-carboxylic acid CAS No. 39196-96-8

3-Nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B2987065
CAS No.: 39196-96-8
M. Wt: 157.085
InChI Key: KTIIXGKNWFWDGX-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 and a molecular weight of 157.08 . It is a building block used for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives like this compound often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring with two adjacent nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .


Chemical Reactions Analysis

In the nitric acid medium, the solubility of this compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .


Physical and Chemical Properties Analysis

This compound has a boiling point of 509.6±35.0 °C and a density of 1.840±0.06 g/cm3 .

Scientific Research Applications

Microwave-assisted Synthesis

Microwave-assisted and continuous flow multistep synthesis techniques have been applied to synthesize 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. These methods offer dramatic reductions in processing time and improved product yields compared to conventional protocols (Obermayer, Glasnov, & Kappe, 2011).

Energetic Materials Development

Research has led to the synthesis of novel energetic compounds, including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, which demonstrate low sensitivity to impact and friction alongside acceptable detonation properties. These findings contribute to the development of high-performance energetic materials (Zheng et al., 2020).

Regioselective Synthesis

A regioselective synthesis approach has been explored for 1,3,4-trisubstituted pyrazoles, showcasing reversed regioselectivity and offering insights into novel synthetic pathways for pyrazole derivatives (Deng & Mani, 2008).

Functionalization Reactions

Experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, contributing to the understanding of reaction mechanisms and the synthesis of novel compounds (Yıldırım, Kandemirli, & Demir, 2005).

Optical Materials

The study of 2-pyrazoline derivatives has revealed their potential as versatile optical materials, demonstrating tunable fluorescence, non-linear optical, and mesogenic properties, which are crucial for the development of advanced optical and electronic materials (Barberá et al., 1998).

Electrochemiluminescence

Research into pyrazolecarboxylic metal organic frameworks has unveiled their highly intense electrochemiluminescence (ECL) properties, indicating potential applications in sensors and lighting technologies (Feng et al., 2016).

Safety and Hazards

While specific safety and hazard information for 3-Nitro-1H-pyrazole-4-carboxylic acid is not available in the retrieved papers, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

5-nitro-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H,(H,5,6)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIXGKNWFWDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39196-96-8
Record name 3-nitro-1H-pyrazole-4-carboxylic acid
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